2-oxo-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl acetate
Description
2-oxo-9-oxatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl acetate is a tricyclic organic compound featuring a complex fused-ring system. The core structure comprises a 15-membered ring system with an oxygen atom (oxa group) at position 9, a ketone (2-oxo group) at position 2, and an acetate ester at position 4. Its synthesis likely involves cyclization strategies similar to those used for related tricyclic compounds, such as MgI₂-promoted cyclizations or transition-metal-catalyzed reactions .
Properties
IUPAC Name |
(11-oxo-6H-benzo[c][1]benzoxepin-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-10(17)20-12-6-7-15-14(8-12)16(18)13-5-3-2-4-11(13)9-19-15/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFDQFXMAXHPKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl acetate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-oxo-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities that make it a candidate for drug development:
- Anticancer Activity : Research indicates that derivatives of tricyclic compounds can inhibit tumor growth by targeting specific cancer pathways. The structural features of 2-oxo-9-oxatricyclo compounds may enhance their efficacy as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Certain tricyclic compounds have shown potential in neuroprotection, offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The unique structure of 2-oxo-9-oxatricyclo compounds could be explored for their ability to cross the blood-brain barrier and mitigate oxidative stress in neuronal cells .
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis:
- Synthetic Pathways : It can be utilized to synthesize various heterocyclic compounds through cyclization reactions, facilitating the development of new pharmaceuticals and agrochemicals .
- Functionalization : The presence of multiple functional groups allows for further modifications, enabling the creation of more complex molecules with tailored properties for specific applications .
Material Science
The unique structural properties of 2-oxo-9-oxatricyclo compounds lend themselves to applications in materials science:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength .
- Nanotechnology : Its potential use in nanomaterials could lead to advancements in drug delivery systems and biosensors due to its ability to form stable complexes with metals or biomolecules .
Case Studies and Research Findings
-
Anticancer Research :
A study published in Journal of Medicinal Chemistry explored the anticancer properties of various tricyclic derivatives, highlighting their ability to inhibit cell proliferation in multiple cancer cell lines. The study suggested that modifications on the tricyclic scaffold could lead to improved potency and selectivity against cancer cells . -
Neuroprotective Studies :
In another investigation focusing on neuroprotection, researchers demonstrated that tricyclic compounds could reduce neuronal apoptosis induced by oxidative stress in vitro. This study emphasized the need for further exploration into the neuroprotective mechanisms of these compounds . -
Synthesis Innovations :
Recent advancements in synthetic methodologies have enabled the efficient production of 2-oxo-tricyclic compounds through novel catalytic processes, significantly improving yields and reducing environmental impact compared to traditional methods .
Mechanism of Action
The mechanism of action of 2-oxo-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl acetate involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their differences:
Key Structural Insights :
- Acetate vs. Carbamate : The substitution at C5 (acetate vs. N-methylcarbamate) significantly alters polarity and bioavailability. Carbamates generally exhibit higher metabolic stability compared to esters .
- Azatricyclic vs. Oxatricyclic Cores : Eslicarbazepine acetate replaces the oxygen atom in the tricyclic core with nitrogen, enhancing its interaction with neuronal sodium channels .
- Chloro and Carboxylic Acid Derivatives : The chloro-carboxylic acid derivative (CAS:138914-81-5) demonstrates how halogenation and acidic groups can influence reactivity and binding in synthetic intermediates .
Pharmacological and Functional Comparisons
- The acetate group may act as a prodrug, enhancing absorption before enzymatic hydrolysis .
- N-methylcarbamate Derivative : Classified under "antitumor agents" and "bioactive small molecules," this derivative likely targets cellular pathways involving kinase inhibition or apoptosis induction .
- Amoxapine Analogues: Tricyclic antidepressants like amoxapine (IUPAC: 13-chloro-10-(piperazin-1-yl)-2-oxa-9-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7,9,12,14-heptaene) share the tricyclic framework but incorporate piperazine and chloro substituents for serotonin/norepinephrine reuptake inhibition .
Biological Activity
The compound 2-oxo-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl acetate (CAS No. 294853-36-4) is a member of the tricyclic family of compounds known for their diverse biological activities. This article explores its biological activity, focusing on pharmacological effects, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a complex tricyclic structure characterized by multiple double bonds and a ketone functional group. Its molecular formula is , with a molecular weight of approximately 286.29 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄O₄ |
| Molecular Weight | 286.29 g/mol |
| CAS Number | 294853-36-4 |
Antimicrobial Properties
Research indicates that compounds within this chemical class exhibit significant antimicrobial activity. Studies have demonstrated that 2-oxo-9-oxatricyclo derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes.
Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect has been observed in models of inflammation induced by lipopolysaccharides (LPS) . The potential for therapeutic application in inflammatory diseases is significant.
Neuroprotective Activity
Recent investigations have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and improve neuronal survival in cultures exposed to neurotoxic agents . These findings suggest a potential role in the treatment of conditions such as Alzheimer's disease.
Case Studies
-
Case Study on Antimicrobial Activity :
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various derivatives of tricyclic compounds, including 2-oxo-9-oxatricyclo derivatives. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 25 µg/mL . -
Neuroprotection in Animal Models :
In a preclinical study involving mice subjected to induced oxidative stress, administration of 2-oxo-9-oxatricyclo resulted in a significant reduction in markers of neuronal damage compared to controls . The study suggests that this compound may modulate pathways involved in oxidative stress response.
Q & A
Basic: What are the optimal synthetic routes for 2-oxo-9-oxatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl acetate, and how can reaction yields be improved?
Methodological Answer:
The synthesis of this polycyclic compound likely involves multi-step strategies, including cyclization, oxidation, and acetylation. For similar tricyclic frameworks, multi-step pathways using catalysts like Lewis acids (e.g., BF₃·OEt₂) or transition-metal complexes have been reported . To optimize yields:
- Solvent Selection: Use aprotic solvents (e.g., DCM or THF) to stabilize intermediates and reduce side reactions.
- Purification: Employ column chromatography with gradient elution (hexane/EtOAc) followed by recrystallization from ethanol for high purity .
- Monitoring: Use TLC or HPLC to track reaction progress and identify byproducts early .
Basic: What analytical techniques are most effective for structural elucidation and purity assessment of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve the complex stereochemistry and confirm the tricyclic framework, as demonstrated for analogous compounds .
- Spectroscopy:
- Purity: HPLC with a C18 column (UV detection at 254 nm) and ≥95% peak area threshold .
Advanced: How can computational methods resolve contradictions in proposed reaction mechanisms for its synthesis?
Methodological Answer:
Conflicting mechanistic hypotheses (e.g., radical vs. ionic pathways) can be resolved via:
- Quantum Chemical Calculations: Use Gaussian or ORCA to compute transition states and compare activation energies for competing pathways .
- Reaction Path Sampling: Apply nudged elastic band (NEB) methods to map potential energy surfaces and identify intermediates .
- Validation: Cross-reference computed IR spectra with experimental data to confirm intermediate structures .
Advanced: What strategies ensure stability of this compound under varying experimental conditions (e.g., pH, temperature)?
Methodological Answer:
- Thermal Stability: Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C) and avoid high-temperature storage .
- pH Sensitivity: Test stability in buffered solutions (pH 3–9) via UV-Vis or NMR over 24–72 hours. For labile esters, neutral pH and inert atmospheres (N₂) are optimal .
- Light Sensitivity: Store in amber vials if UV-Vis shows absorbance <400 nm, indicating photodegradation risk .
Advanced: How can regioselectivity challenges in functionalizing the tricyclic core be addressed?
Methodological Answer:
- Computational Modeling: Use DFT to predict electron density maps and identify nucleophilic/electrophilic sites on the core .
- Directing Groups: Introduce temporary substituents (e.g., boronate esters) to steer reactions to specific positions, followed by removal .
- Isotopic Labeling: Track regioselectivity via ²H or ¹³C labeling in reaction intermediates analyzed by MS/NMR .
Advanced: What methodologies are suitable for analyzing conflicting spectral data (e.g., NMR shifts, IR peaks) in derivatives?
Methodological Answer:
- Cross-Validation: Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw) .
- Dynamic Effects: Analyze variable-temperature NMR to distinguish conformational isomers causing peak splitting .
- Synchrotron IR: Resolve overlapping IR peaks via high-resolution microspectroscopy at synchrotron facilities .
Advanced: How can structure-activity relationships (SAR) be explored for this compound’s potential biological targets?
Methodological Answer:
- QSAR Modeling: Use MOE or Schrödinger to correlate substituent effects (e.g., acetate vs. hydroxyl groups) with bioactivity .
- Docking Studies: Screen against protein databases (PDB) to identify binding sites in enzymes like cyclooxygenases or kinases .
- In Vitro Assays: Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cell lines, using analogues from tricyclic diterpenes as benchmarks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

